molecular formula C15H12 B041351 5H-Dibenzo[a,d]cycloheptene CAS No. 256-81-5

5H-Dibenzo[a,d]cycloheptene

Cat. No.: B041351
CAS No.: 256-81-5
M. Wt: 192.25 g/mol
InChI Key: QPJORFLSOJAUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

5H-Dibenzo[a,d]cycloheptene, also known as 5H-dibenzoa,dannulene or Dibenzocycloheptene, is a complex organic compound. It has been found to function as a calmodulin inhibitor . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells. It is involved in a variety of cellular processes such as inflammation, metabolism, apoptosis, smooth muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response .

Mode of Action

It is known that it inhibits calmodulin, which is a regulatory protein that interacts with various target proteins to modulate their activity . By inhibiting calmodulin, this compound can affect various crucial cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving calmodulin. Calmodulin mediates processes such as inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, memory, nerve growth, and immune response . Therefore, the inhibition of calmodulin by this compound could potentially impact these pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes that calmodulin is involved in. For example, by inhibiting calmodulin, the compound could potentially affect cellular processes such as inflammation, metabolism, apoptosis, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method of synthesizing dibenzocycloheptene involves hydrogenating an anthracene derivative in the 9,10 position to form a 9,10-dihydroanthracene derivative. This is followed by selectively mono-carbonylating one of the hydrogens in the 9,10 position to form a monoaldehyde, reducing the aldehyde to form the corresponding alcohol, and finally dehydrating and expanding the center ring to form the dibenzocycloheptene compound .

Industrial Production Methods: Industrial production methods for dibenzocycloheptene are not extensively documented. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Dibenzocycloheptene undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dibenzocycloheptene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Dibenzazepine
  • Dibenzothiepin
  • Dibenzoxepin
  • Dibenzothiazepine

Comparison: Dibenzocycloheptene is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. For example, while dibenzazepine and dibenzothiepin also contain tricyclic structures, their chemical reactivity and biological activity differ due to variations in their ring systems and functional groups .

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJORFLSOJAUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180276
Record name Dibenzocycloheptatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256-81-5
Record name 5H-Dibenzo[a,d]cycloheptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzocycloheptatriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000256815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzocycloheptatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-dibenzo[a,d]cycloheptene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5H-DIBENZO(A,D)CYCLOHEPTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU01RRM3KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 23.06 g. (0.0834 mole) of 5-(3-dimethylaminopropylidene)-5H-dibenzo[a,d]cycloheptene in 61 ml. of benzene is added dropwise to a stirred solution of 9.80 g. (0.0917 mole) of cyanogen bromide in 38 ml. of benzene. Some heat is evolved. The mixture is stirred for 3 hours at room temperature, and filtered to remove any precipitate which forms. The filtrate, together with a benzene wash of the precipitate, is evaporated to dryness on a steam-bath under reduced pressure to remove excess cyanogen bromide and solvent. The residual crude cyanamide is dissolved in benzene, and the solution is washed with dilute hydrochloric acid to remove any unchanged amine, then with water. The benzene solution is then evaporated under reduced pressure leaving 5-[3-N-cyano-N-methyl)aminopropylidene]-5H-dibenzo[a,d]cycloheptene as a yellow oil weighing typically 19.6 g.
Quantity
0.0834 mol
Type
reactant
Reaction Step One
Quantity
0.0917 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Dibenzo[a,d]cycloheptene
Reactant of Route 2
5H-Dibenzo[a,d]cycloheptene
Reactant of Route 3
5H-Dibenzo[a,d]cycloheptene
Reactant of Route 4
5H-Dibenzo[a,d]cycloheptene
Reactant of Route 5
5H-Dibenzo[a,d]cycloheptene
Reactant of Route 6
5H-Dibenzo[a,d]cycloheptene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.